Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 372159-77-8
VCID: VC2983212
InChI: InChI=1S/C15H19NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,10,13H,4,7-9,11-12H2
SMILES: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC=O
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

CAS No.: 372159-77-8

Cat. No.: VC2983212

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate - 372159-77-8

Specification

CAS No. 372159-77-8
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H19NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,10,13H,4,7-9,11-12H2
Standard InChI Key CNEFTNPXPQDBGA-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC=O
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC=O

Introduction

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a 2-oxoethyl substituent. The molecular formula of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is C₁₅H₁₉NO₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure .

Synthesis and Chemical Reactions

The synthesis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate typically involves several key steps, including the formation of the piperidine ring and the introduction of the benzyl and 2-oxoethyl groups. The reaction conditions may require inert atmospheres and controlled temperatures to optimize yields .

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate can undergo various chemical transformations, such as hydrolysis, reduction, and substitution reactions, which highlight its versatility as a synthetic intermediate in organic chemistry.

Biological Activity and Potential Applications

Research into the biological activity of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate suggests potential pharmacological properties. Compounds with similar structures have been associated with various biological activities, including interactions with enzymes and receptors that influence neurotransmitter systems.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent due to its interaction with biological targets.
Neurological DisordersMay influence neurotransmitter systems involved in pain modulation or cognitive functions.
Pharmaceutical DevelopmentUsed as a scaffold for designing new therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator